molecular formula C21H20N2O B5551004 2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide

2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide

Cat. No.: B5551004
M. Wt: 316.4 g/mol
InChI Key: JXWYZJGIMDUFHO-UHFFFAOYSA-N
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Description

2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their polycyclic planar structures, which allow them to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs. This intercalation can result in DNA cross-links and strand breaks, making these compounds of significant interest in medicinal chemistry, particularly for their potential anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process .

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide primarily involves DNA intercalation. By inserting itself between DNA base pairs, it can disrupt the normal function of DNA, leading to strand breaks and cross-links. This can inhibit DNA replication and transcription, ultimately leading to cell death . The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further enhancing its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for DNA and other molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

2-methyl-N-(1,2,3,4-tetrahydroacridin-9-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-14-8-2-3-9-15(14)21(24)23-20-16-10-4-6-12-18(16)22-19-13-7-5-11-17(19)20/h2-4,6,8-10,12H,5,7,11,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWYZJGIMDUFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CCCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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